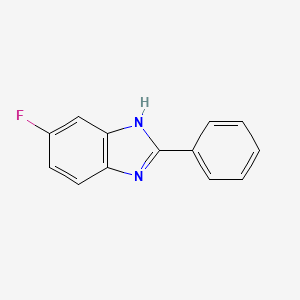

2-Phenyl-5-fluoro-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Nucleus in Contemporary Chemical and Biological Sciences

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone of modern medicinal chemistry. iosrphr.orgresearchgate.net Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a "privileged scaffold" in drug discovery. acs.orgnih.gov This unique characteristic has led to the development of a vast number of benzimidazole derivatives with a wide spectrum of therapeutic applications. iosrphr.orgijarsct.co.inijpcbs.com

The biological significance of the benzimidazole core is extensive, with derivatives exhibiting activities such as:

Antimicrobial: Effective against a wide variety of microorganisms. iosrphr.orgnih.gov

Antiviral: Showing promise in combating various viral infections. iosrphr.orgijarsct.co.in

Anticancer: Demonstrating antiproliferative effects on various cancer cell lines. ijarsct.co.inacgpubs.org

Anti-inflammatory and Analgesic: Providing relief from inflammation and pain. iosrphr.orgijarsct.co.in

Antihypertensive: Aiding in the management of high blood pressure. iosrphr.orgijarsct.co.in

Antihistaminic: Used in the treatment of allergic reactions. iosrphr.orgijarsct.co.in

Antiulcer: Employed as proton pump inhibitors. iosrphr.orgijarsct.co.in

The versatility of the benzimidazole nucleus also extends to materials science, where its derivatives find applications as wetting, emulsifying, foaming, or softening agents, and as dispersants in dyeing processes. jchps.com The stability of the benzimidazole ring, which is resistant to strong acids and alkalis, further enhances its utility in various chemical applications. iosrphr.orgijpcbs.com

Overview of Heterocyclic Scaffolds in Modern Drug Discovery and Materials Science Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the fields of drug discovery and materials science. openaccessjournals.com Their presence is ubiquitous in biologically active molecules, with over 85% of all such entities containing a heterocyclic ring. nih.gov This prevalence underscores their central role in modern drug design. nih.gov

In medicinal chemistry, heterocyclic scaffolds provide a versatile platform for the development of new therapeutic agents. rroij.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, influencing a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. openaccessjournals.comnih.gov These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as for fine-tuning its interaction with biological targets. nih.govrroij.com The structural diversity of these scaffolds allows medicinal chemists to design molecules with high potency and selectivity for specific receptors, enzymes, or nucleic acids. rroij.com

The importance of heterocyclic compounds is not limited to pharmaceuticals. In materials science, their unique electronic and steric properties are harnessed to create novel materials with tailored functionalities. openaccessjournals.com They serve as essential building blocks in the synthesis of polymers, specialty chemicals, and electronic materials. openaccessjournals.com The ability to manipulate the structure of heterocyclic compounds allows for the development of materials with specific optical, electronic, or mechanical properties. openaccessjournals.com

Historical Context and Evolution of Benzimidazole Research and its Derivatives

The history of benzimidazole research dates back to 1872, when Hoebrecker first prepared a benzimidazole derivative, 2,5 (or 2,6)-dimethylbenzimidazole. iosrphr.org However, it was in the 1940s that the biological potential of benzimidazoles was first hypothesized by Woolley, who noted their structural resemblance to purines. nih.govijarsct.co.in This insight spurred further investigation into the biological activities of this class of compounds.

A significant milestone in the evolution of benzimidazole research was the discovery of N-ribosyl-dimethylbenzimidazole as a key component of vitamin B12. iosrphr.orgjchps.com This discovery further fueled interest in the benzimidazole nucleus and its potential roles in biological systems. researchgate.net

The mid-20th century saw the emergence of several key benzimidazole-based drugs. The first benzimidazole anthelmintic agent, thiabendazole, was introduced in 1961, revolutionizing the treatment of parasitic infections. ijarsct.co.in This was followed by the development of other important derivatives, including mebendazole (B1676124) and albendazole. ijarsct.co.in In the 1960s, benzimidazole derivatives were also identified as proton pump inhibitors, leading to the development of widely used anti-ulcer medications. ijarsct.co.in

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLKTNQQJGTCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modification Studies of 2 Phenyl 5 Fluoro 1h Benzimidazole Analogues

Analysis of Substituent Effects on the 2-Phenyl-1H-benzimidazole Scaffold

The biological profile of the 2-phenyl-1H-benzimidazole scaffold is intricately linked to the nature and position of its substituents. Researchers have systematically investigated these effects to optimize the therapeutic potential of this class of compounds. Key areas of exploration include the influence of the fluoro group at the C-5 position, the impact of substituents on the C-2 phenyl ring, and the effects of modifications at the N-1 position of the benzimidazole (B57391) ring.

Influence of Fluoro-Substitution at the C-5 Position of the Benzimidazole Moiety

The introduction of a fluorine atom at the C-5 position of the benzimidazole ring is a critical modification that significantly impacts the molecule's physicochemical and biological properties. Fluorine, being the most electronegative element, can alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comrsc.org

Studies have shown that the presence of a fluoro group at the C-5 position can be crucial for certain biological activities. For instance, in the context of anticancer research, a methyl ester derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate (MBIC), which features a fluoro group at the C-5 position, has demonstrated potent activity against breast cancer cells by inhibiting microtubule formation. nih.gov Similarly, in the development of androgen receptor (AR) positive prostate cancer agents, a trifluoromethyl group at the C-6 position (adjacent to C-5) combined with a fluoro on the phenyl ring was found to be crucial for high activity. nih.gov

Impact of Substituents on the Phenyl Ring at the C-2 Position

The phenyl ring at the C-2 position of the benzimidazole scaffold offers a prime site for structural modifications to modulate biological activity. The electronic nature and position of substituents on this ring can profoundly influence the compound's efficacy and selectivity.

Research has demonstrated that the presence of electron-withdrawing groups, such as fluorine, on the C-2 phenyl ring can enhance the antimicrobial activity of 2-phenyl-1H-benzimidazole derivatives. acgpubs.org Specifically, compounds with a fluorine atom at the meta-position of the phenyl ring have shown high activity against Gram-negative bacteria. acgpubs.org In contrast, for antiproliferative activity against various cancer cell lines, ortho- and para-fluoro substituted compounds were generally found to be more active than their meta-fluoro counterparts. acgpubs.org For example, a derivative with a para-fluoro substitution on the phenyl ring proved to be a potent antiproliferative agent against several human cancer cell lines. acgpubs.org

The nature of the substituent also plays a significant role. For instance, the introduction of a hydroxyl group at the C-2 position of the phenyl ring, in conjunction with a fluoro group at the C-5 position of the benzimidazole, has been shown to inhibit microtubule activity, which is beneficial for anticancer applications. nih.gov The presence of other substituents like chloro, trifluoromethyl, methyl, and nitro moieties on the phenyl ring has also been explored to enhance properties like absorption and in vivo transport. mdpi.com

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Substituent on Phenyl Ring | Position | Observed Biological Activity | Reference |

| Fluorine | meta | High activity against Gram-negative bacteria | acgpubs.org |

| Fluorine | ortho, para | Enhanced antiproliferative activity | acgpubs.org |

| Hydroxyl | C-2 | Microtubule inhibition | nih.gov |

| Chloro, Trifluoromethyl, Methyl, Nitro | Various | Potential to enhance absorption and transport | mdpi.com |

Effects of N-Substitution (e.g., N-Alkylation, N-Arylation) on Molecular Properties

Modification at the N-1 position of the benzimidazole ring, through N-alkylation or N-arylation, provides another avenue to fine-tune the molecular properties of 2-phenyl-5-fluoro-1H-benzimidazole analogues. These substitutions can significantly impact factors like solubility, lipophilicity, and the ability to interact with biological targets. nih.gov

N-alkylation has been shown to influence the antifungal and antiproliferative activities of benzimidazole derivatives. nih.govacs.org For instance, in a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, the length of the alkyl chain at the N-1 position was found to affect the antiproliferative effects. acs.org Specifically, for compounds with a phenyl group at the C-2 position, a linear increase in anticancer effects was observed as the alkyl chain length increased from one to five carbons. acs.org However, for antifungal activity, increasing the number of carbon atoms in the linear chain at the N-1 position beyond one carbon had a negative impact on potency. nih.gov

N-arylation, the introduction of an aryl group at the N-1 position, has also been explored. For example, the synthesis of N-aryl benzimidazoles has been achieved through copper-catalyzed coupling reactions. researchgate.net The nature of the aryl group can introduce additional steric and electronic features that can modulate the biological activity of the parent compound.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

To further enhance the therapeutic potential and explore novel biological activities, the this compound core has been integrated into hybrid molecules. This strategy involves combining the benzimidazole scaffold with other pharmacologically active heterocyclic systems or pharmacophores.

Fusion with Other Heterocyclic Systems (e.g., Triazoles, Quinolines)

The fusion or linkage of the this compound core with other heterocyclic rings, such as triazoles and quinolines, can lead to hybrid molecules with unique and potentially synergistic biological activities. nih.govmdpi.com

Triazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological properties, including antifungal activity. nih.gov The hybridization of benzimidazole and triazole moieties has been a successful strategy in the development of new antimicrobial agents. nih.govmdpi.com For example, hybrid molecules incorporating both the benzimidazole and triazole ring systems have been designed to disrupt microbial cell division and inhibit key enzymes involved in microbial growth. nih.gov

Similarly, quinoline, another important heterocyclic system, has been incorporated into benzimidazole-based structures to create novel compounds with potential therapeutic applications. The resulting hybrid molecules can exhibit a combination of the pharmacological profiles of both parent scaffolds.

Covalent Linkage of Benzimidazole with Diverse Pharmacophores

Covalently linking the this compound core with various pharmacophores is a versatile approach to develop new drug candidates with improved efficacy and selectivity. This molecular hybridization strategy aims to combine the beneficial properties of each component into a single molecule. nih.gov

For example, benzimidazole derivatives have been linked to chalcone (B49325) moieties, resulting in hybrids with significant antifungal activity. nih.gov Another approach involves the creation of benzimidazole-oxindole conjugates, which have shown considerable antiproliferative activities by inhibiting tubulin polymerization. mdpi.com Furthermore, the coupling of the benzimidazole core with anilides has led to the development of successful antimicrobial lead compounds. nih.gov

Table 2: Examples of Hybrid Molecules and Their Potential Applications

| Hybrid Combination | Potential Application | Reference |

| Benzimidazole-Triazole | Antimicrobial, Antifungal | nih.govmdpi.com |

| Benzimidazole-Chalcone | Antifungal | nih.gov |

| Benzimidazole-Oxindole | Antiproliferative (Anticancer) | mdpi.com |

| Benzimidazole-Anilide | Antimicrobial | nih.gov |

Computational Design Principles for Novel Benzimidazole Derivatives

The development of novel therapeutic agents based on the benzimidazole scaffold has been significantly accelerated by the integration of computational chemistry techniques. ijpsr.com These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling, provide a rational and economical framework for designing and predicting the activity of new derivatives, thereby streamlining the drug discovery process. ijpsr.comijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are pivotal in establishing a mathematical correlation between the chemical structure of benzimidazole analogues and their biological activity. ijpsr.comnih.gov By analyzing a series of compounds, QSAR models can identify key molecular descriptors that govern their therapeutic effects. These descriptors typically fall into categories such as electronic, steric, and hydrophobic properties.

For instance, a QSAR study on benzimidazole analogues with antimicrobial activity identified several critical descriptors. The results indicated a positive correlation between antibacterial activity and descriptors like the Topological Polar Surface Area (TPSA), the number of H-bond acceptors, the implicit LogP (iLOGP), and Galvez topological charge indices. ijpsr.com Another study on antimicrobial benzimidazoles found that LogP, electronic parameters, and molecular size, shape, and area were the predominant descriptors influencing activity. nih.gov

In the context of designing novel α-amylase inhibitors, a QSAR model revealed that the exact mass, topological diameter, and the number of rotatable bonds in benzimidazole derivatives are highly influential on their bioactivity. nih.gov Similarly, 3D-QSAR studies on benzimidazole analogues as angiotensin II receptor antagonists have successfully created predictive models based on steric and electronic fields. indiandrugsonline.org These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize favorable and unfavorable regions for substitution around the benzimidazole scaffold. bohrium.comacs.org For example, CoMFA steric contour maps can indicate where bulky groups might enhance or diminish potency, while electrostatic maps highlight the importance of electron-donating or -withdrawing groups at specific positions. bohrium.com

Based on these QSAR models, new molecules can be designed with potentially improved activity. One study designed fourteen new benzimidazole derivatives as α-amylase inhibitors, with QSAR predictions showing a higher potential biological activity than the control drug, acarbose. nih.gov

Table 1: Designed Benzimidazole Derivatives as α-Amylase Inhibitors and their Predicted Activity Data derived from a QSAR model developed to predict inhibitory activity (pIC50) against α-amylase. nih.gov

| Designed Molecule | Predicted pIC50 | Predicted IC50 (µM) |

| M1 | 5.58 | 2.63 |

| M2 | 5.62 | 2.40 |

| M3 | 5.67 | 2.14 |

| M4 | 5.68 | 2.09 |

| M5 | 5.70 | 1.99 |

| M6 | 5.71 | 1.95 |

| M7 | 5.72 | 1.91 |

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in understanding drug-receptor interactions at a molecular level and is widely used in the virtual screening of compound libraries and for structure-based drug design. nih.govijpsr.com

For benzimidazole derivatives, docking studies have been performed against a wide array of biological targets, including:

Bacterial DNA Gyrase B: A pharmacophore model for E. coli DNA Gyrase B inhibitors was developed, leading to the design of 2,5(6)-substituted benzimidazoles. Docking studies showed these molecules possess key hydrogen bond donor/acceptor groups for efficient interaction with residues such as Asn46, Asp73, and Asp173. nih.gov

Epidermal Growth Factor Receptor (EGFR): Docking of benzimidazole derivatives into the EGFR active site has been explored to design novel tyrosine kinase inhibitors. ukm.my These studies revealed that hydrogen bonds, hydrophobic interactions, and van der Waals forces are crucial for binding. Keto-benzimidazoles with sulfonyl substituents were found to form stable complexes. ukm.my The phenyl group at the C2 position of the benzimidazole scaffold has been noted as important for demonstrating better inhibitory activity compared to aliphatic chains. ukm.my

Urease: In the design of novel urease inhibitors, docking studies of 5-fluoro-2-phenyl-1H-benzimidazole derivatives showed that the fluorine atom and the nitrogen of the benzimidazole ring form key hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov

Other Targets: Docking studies have also guided the design of benzimidazoles as inhibitors of peptide deformylase, carbonic anhydrase, and hepatitis C virus (HCV) NS5B polymerase. acs.orgajrconline.orgnih.gov

The insights from docking studies are often used to generate pharmacophore models. A pharmacophore defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For instance, a pharmacophore for E. coli DNA Gyrase B inhibitors was used to guide the synthesis of 2,5(6)-substituted benzimidazoles, ensuring the designed molecules contained the appropriate functional groups in the correct spatial orientation to interact with key residues in the enzyme's active site. nih.gov

Table 2: Example of Molecular Docking Scores for Benzimidazole Derivatives against EGFR Binding energies calculated for designed keto-benzimidazoles against wild-type (wt) and mutant (T790M) EGFR. ukm.my

| Compound | Target | Binding Energy (kcal/mol) |

| 1c | EGFR T790M | -8.4 |

| 7d | EGFR T790M | -8.3 |

| 7c | EGFRwt | -8.1 |

| 11c | EGFRwt | -7.8 |

These computational principles—from the statistical models of QSAR to the visual and energetic insights of molecular docking—form a powerful, integrated approach for the rational design of novel benzimidazole derivatives with enhanced therapeutic potential.

Computational and Theoretical Chemistry Investigations of 2 Phenyl 5 Fluoro 1h Benzimidazole and Its Analogues

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of benzimidazole (B57391) derivatives. These computational methods allow for a detailed analysis of the molecule at the quantum level, providing insights that are crucial for drug design and materials science.

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps, Orbital Energies)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these two energies, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govajchem-a.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzimidazole derivatives, the introduction of substituents can significantly alter these energy levels. For instance, the presence of an electron-withdrawing fluorine atom on the benzimidazole ring is expected to influence the electron distribution and, consequently, the HOMO and LUMO energies. DFT calculations allow for the precise determination of these values, which are essential for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Representative Fluorinated Heterocyclic Compound Data based on an analogous compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated via DFT/B3LYP method.

| Parameter | Energy (eV) |

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

This interactive table is based on data for an analogous compound to illustrate the typical outputs of DFT calculations. ajchem-a.com

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of varying electron density, typically color-coded for intuitive interpretation. nih.gov

Red Regions : Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In benzimidazole derivatives, these are often located around electronegative atoms like nitrogen. nih.govajchem-a.com

Blue Regions : Represent areas of low electron density and positive electrostatic potential, marking them as sites for potential nucleophilic attack. nih.gov

Green Regions : Denote areas of neutral or zero potential. nih.gov

For 2-Phenyl-5-fluoro-1H-benzimidazole, an MEP analysis would likely show a negative potential near the nitrogen atoms of the imidazole (B134444) ring and the fluorine atom, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atom attached to the imidazole nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. biointerfaceresearch.comresearchgate.net

Derivation of Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived. These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr They are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies.

Key descriptors include:

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A higher value indicates greater stability. researchgate.net

Chemical Softness (S) : The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electronegativity (χ) : Describes the ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile. This index helps in classifying molecules as strong or marginal electrophiles. nih.govresearchgate.net

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. dergipark.org.tr

The introduction of different substituents allows for the tuning of these properties. For example, studies on various 1-benzyl-2-phenyl-1H-benzimidazole derivatives have shown that molecules can be modulated to be good electron donors or acceptors based on their calculated descriptors. biointerfaceresearch.comresearchgate.net The principle of equalization for properties like electronegativity and electrophilicity is a foundational concept in understanding chemical reactions. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for Benzimidazole Analogues Values are representative and based on data from related benzimidazole derivatives to illustrate the concept. biointerfaceresearch.com

| Compound Analogue | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Analogue A1 | -3.910 | 2.220 | 3.443 |

| Analogue A2 | -3.575 | 2.365 | 2.702 |

| Analogue A3 | -4.030 | 2.780 | 2.921 |

This interactive table showcases typical descriptor values derived from DFT calculations for analogous compounds.

Molecular Modeling and Simulation Methodologies

Beyond quantum chemical studies, molecular modeling and simulation provide a broader view of how this compound and its analogues might interact within a biological system. These techniques are crucial for drug discovery and development.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This technique is fundamental in drug design, as it helps to understand the binding mode and affinity of a potential drug molecule within the active site of a biological target. ekb.eg

For benzimidazole derivatives, docking studies have been performed against a variety of targets. For instance, 2-phenyl-1H-benzimidazole derivatives have been docked into the colchicine binding site of tubulin from the nematode Teladorsagia circumcincta to investigate their anthelmintic activity. nih.gov Other studies have explored their interactions with Epidermal Growth Factor Receptor (EGFR) to assess their potential as anticancer agents. ukm.mynih.gov

These simulations reveal key interactions, such as:

Hydrogen Bonds : Often formed between the N-H group of the benzimidazole ring and amino acid residues like glutamic acid in the target protein. nih.gov

Hydrophobic Interactions : The phenyl ring of the compound typically engages in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket. nih.gov

Influence of Fluorine : A fluorine substituent can modulate binding affinity through various mechanisms, including forming hydrogen bonds or altering local polarity, which can affect interactions with the protein and surrounding water molecules. nih.govacs.org

The results of docking studies are often expressed as a binding energy or docking score, which estimates the binding affinity. Lower binding energies generally indicate a more stable ligand-receptor complex. ekb.eg

Pharmacophore Model Generation and Validation for Biological Activity Prediction

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. Pharmacophore modeling is a powerful tool in drug discovery for identifying new molecules with potential biological activity. researchgate.net

For a series of active benzimidazole analogues, a pharmacophore model can be generated. This model might consist of features such as:

Hydrogen Bond Acceptors (e.g., the nitrogen atoms in the imidazole ring).

Hydrogen Bond Donors (e.g., the N-H group).

Aromatic Rings (the fused benzene (B151609) ring and the phenyl substituent).

Hydrophobic features.

A study on benzimidazole derivatives as Farnesoid X receptor (FXR) agonists generated a five-point pharmacophore hypothesis, HHHRR, consisting of three hydrophobic features and two aromatic rings. nih.gov This model was then used to develop a 3D-QSAR model that successfully predicted the activity of test compounds. nih.gov

The validation of a pharmacophore model is a critical step. It is typically performed by screening a database containing known active compounds and a large number of inactive "decoy" molecules. A reliable model will successfully identify the active compounds while rejecting the inactive ones. youtube.com Once validated, the pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds to discover novel chemical scaffolds with the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting their potential therapeutic activities and guiding the synthesis of new, more potent derivatives.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Following the calculation of descriptors, a crucial step is the selection of the most relevant descriptors that have a significant correlation with the biological activity. This is typically achieved using various statistical methods and machine learning algorithms. The final step is the generation and validation of the QSAR model.

The predictive power and reliability of a developed QSAR model must be rigorously assessed through various validation techniques. basicmedicalkey.comwikipedia.org This validation process is essential to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. wikipedia.orgnih.gov Validation is typically performed through internal and external validation methods. basicmedicalkey.comwikipedia.org

Internal validation is often performed using the leave-one-out (LOO) cross-validation method. taylorfrancis.comcodessa-pro.comresearchgate.net In this technique, one compound is removed from the dataset, and a QSAR model is developed using the remaining compounds. researchgate.net The activity of the removed compound is then predicted using the developed model. researchgate.net This process is repeated until every compound has been left out once. researchgate.net The predictive ability of the model is then assessed by comparing the predicted activities with the experimental values.

External validation involves the division of the initial dataset into a training set and a test set. wikipedia.orgnih.gov The QSAR model is developed using the training set, and its predictive performance is then evaluated on the test set, which consists of compounds not used in the model development. basicmedicalkey.com This provides an unbiased assessment of the model's ability to predict the activity of new chemical entities. scribd.com

Several statistical parameters are used to evaluate the performance of a QSAR model during validation, including the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient for the external test set (pred_R²). A high value for these parameters generally indicates a robust and predictive QSAR model.

To illustrate the development and validation of a QSAR model for a series of benzimidazole analogues, a hypothetical dataset and results are presented in the following tables.

Table 1: Hypothetical Dataset of this compound Analogues and their Biological Activity

| Compound ID | R1-Substituent | R2-Substituent | Experimental IC50 (µM) | log(1/IC50) |

| 1 | H | H | 1.25 | 5.90 |

| 2 | CH3 | H | 0.85 | 6.07 |

| 3 | Cl | H | 0.50 | 6.30 |

| 4 | OCH3 | H | 1.10 | 5.96 |

| 5 | H | NO2 | 2.50 | 5.60 |

| 6 | H | NH2 | 0.70 | 6.15 |

| 7 | CH3 | NO2 | 1.80 | 5.74 |

| 8 | Cl | NH2 | 0.35 | 6.46 |

| 9 | OCH3 | NO2 | 2.10 | 5.68 |

| 10 | F | H | 0.45 | 6.35 |

| 11 | H | F | 0.60 | 6.22 |

| 12 | Br | H | 0.55 | 6.26 |

| 13 | H | Br | 0.75 | 6.12 |

| 14 | I | H | 0.65 | 6.19 |

| 15 | H | I | 0.80 | 6.10 |

| 16 | CN | H | 0.90 | 6.05 |

| 17 | H | CN | 1.00 | 6.00 |

| 18 | CF3 | H | 0.30 | 6.52 |

| 19 | H | CF3 | 0.40 | 6.40 |

| 20 | OCF3 | H | 0.50 | 6.30 |

Table 2: Selected Molecular Descriptors for the Hypothetical QSAR Model

| Compound ID | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors (HBD) | Number of Hydrogen Bond Acceptors (HBA) |

| 1 | 212.22 | 3.45 | 42.1 | 2 | 2 |

| 2 | 226.25 | 3.80 | 42.1 | 2 | 2 |

| 3 | 246.67 | 3.95 | 42.1 | 2 | 2 |

| 4 | 242.25 | 3.50 | 51.3 | 2 | 3 |

| 5 | 257.22 | 3.30 | 87.9 | 2 | 4 |

| 6 | 227.25 | 2.90 | 68.1 | 3 | 2 |

| 7 | 271.25 | 3.65 | 87.9 | 2 | 4 |

| 8 | 261.69 | 3.40 | 68.1 | 3 | 2 |

| 9 | 287.25 | 3.35 | 97.1 | 2 | 5 |

| 10 | 230.21 | 3.55 | 42.1 | 2 | 2 |

| 11 | 230.21 | 3.55 | 42.1 | 2 | 2 |

| 12 | 291.12 | 4.10 | 42.1 | 2 | 2 |

| 13 | 291.12 | 4.10 | 42.1 | 2 | 2 |

| 14 | 338.12 | 4.45 | 42.1 | 2 | 2 |

| 15 | 338.12 | 4.45 | 42.1 | 2 | 2 |

| 16 | 237.23 | 3.20 | 65.9 | 2 | 3 |

| 17 | 237.23 | 3.20 | 65.9 | 2 | 3 |

| 18 | 280.22 | 4.30 | 42.1 | 2 | 2 |

| 19 | 280.22 | 4.30 | 42.1 | 2 | 2 |

| 20 | 296.22 | 4.35 | 51.3 | 2 | 3 |

Table 3: Statistical Validation Parameters for the Hypothetical QSAR Model

| Parameter | Value |

| R² (Squared Correlation Coefficient) | 0.92 |

| q² (Cross-validated R²) | 0.85 |

| pred_R² (Predictive R² for Test Set) | 0.88 |

| SEE (Standard Error of Estimate) | 0.15 |

| F-statistic | 85.6 |

Conformational Analysis and Tautomeric Equilibria Studies in Different Environments

The biological activity of a molecule is intimately linked to its three-dimensional structure and its ability to adopt specific conformations that allow for optimal interaction with its biological target. For this compound, the relative orientation of the phenyl and benzimidazole rings is a critical conformational feature. nih.govlibretexts.org This dihedral angle can be influenced by the steric and electronic effects of substituents and the surrounding environment.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for investigating the conformational landscape of molecules. These methods can be used to calculate the potential energy surface as a function of the dihedral angle between the two rings, identifying the low-energy conformations. The presence of the fluorine atom at the 5-position of the benzimidazole ring can influence the conformational preference through electronic effects.

Furthermore, benzimidazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. eklablog.comclockss.org The position of this tautomeric equilibrium can be significantly affected by the nature of substituents on the benzimidazole and phenyl rings, as well as the solvent environment. nih.govresearchgate.net

Computational studies can provide valuable insights into the relative stabilities of the different tautomers in various environments. chemrxiv.org By calculating the Gibbs free energies of the tautomers in the gas phase and in different solvents (using continuum solvation models), the equilibrium constants can be predicted. These theoretical predictions can be corroborated by experimental techniques such as NMR spectroscopy. beilstein-journals.org Understanding the predominant tautomeric form is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties.

The following tables present hypothetical data from a computational study on the conformational analysis and tautomeric equilibria of this compound in different environments.

Table 4: Calculated Rotational Barrier and Preferred Dihedral Angle for this compound

| Environment | Preferred Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Gas Phase | 35 | 2.5 |

| Water | 40 | 2.1 |

| Chloroform | 32 | 2.8 |

Table 5: Calculated Relative Energies and Predicted Equilibrium Constants for the Tautomers of this compound

| Tautomer | Environment | Relative Energy (kcal/mol) | Predicted Equilibrium Constant (Keq) |

| Tautomer 1 (1H) | Gas Phase | 0.00 | 1.00 |

| Tautomer 2 (3H) | Gas Phase | 1.50 | 0.08 |

| Tautomer 1 (1H) | Water | 0.00 | 1.00 |

| Tautomer 2 (3H) | Water | 0.80 | 0.25 |

| Tautomer 1 (1H) | Chloroform | 0.00 | 1.00 |

| Tautomer 2 (3H) | Chloroform | 1.80 | 0.05 |

In Vitro Biological Activity Mechanisms and Molecular Interactions of 2 Phenyl 5 Fluoro 1h Benzimidazole Derivatives

Mechanistic Investigations of Molecular Interactions with Biomolecular Targets

The biological effects of 2-Phenyl-5-fluoro-1H-benzimidazole derivatives are rooted in their specific interactions with various biomolecular targets. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Mechanisms

DNA Gyrase and Topoisomerase I: Certain benzimidazole (B57391) derivatives have been investigated for their ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair. For instance, some 2,5-disubstituted-benzoxazole and benzimidazole derivatives have demonstrated inhibitory activity against both topoisomerase I and topoisomerase II. researchgate.netnih.gov Molecular docking studies have suggested that these compounds can intercalate into the DNA-topoisomerase complex, interacting with key amino acid residues in the binding site through hydrogen bonds and hydrophobic interactions. researchgate.net Specifically, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole has been shown to exert profound topoisomerase I inhibition. researchgate.net The development of a pharmacophore model for E. coli's DNA Gyrase B inhibitors has identified 2,5(6)-substituted benzimidazole derivatives as promising candidates due to their possession of key hydrogen bond donor/acceptor groups that can efficiently interact with this bacterial target. uc.pt

Kinases: Protein kinases are another important class of enzymes targeted by benzimidazole derivatives. The benzimidazole scaffold can interact with the ATP-binding site of various kinases. For example, derivatives have been designed to target c-Met tyrosine kinase, with lipophilic substituents favoring inhibitory activity through hydrophobic interactions. nih.gov Molecular docking studies of benzimidazole derivatives with Epidermal Growth Factor Receptor (EGFR) have shown that these compounds can bind to both the ATP and allosteric binding sites. ukm.my The presence of electron-withdrawing groups on the benzimidazole scaffold appears to contribute to better protein-ligand interaction. ukm.my

Modes of Interaction with Nucleic Acids

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. Benzimidazole derivatives, due to their planar aromatic structure, are well-suited for such interactions.

DNA Binding and Intercalation: Many benzimidazole derivatives have been shown to bind to the minor groove of DNA. nih.gov This binding can inhibit DNA synthesis and lead to cell death. nih.gov Some compounds, such as certain 2-phenylbenzimidazoles, are believed to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. researchgate.netacs.org This mode of interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. Spectroscopic studies and molecular docking have been employed to elucidate these binding modes, with some derivatives showing binding constants in the order of 10^5 M⁻¹. acs.org

Receptor Binding Affinity and Ligand-Receptor Interactions

The benzimidazole nucleus is a versatile scaffold for designing ligands that can bind to a variety of receptors with high affinity.

Cannabinoid Receptors: A series of novel 2-pyridylbenzimidazole derivatives have been rationally designed and synthesized as high-affinity ligands for the type 1 cannabinoid receptor (CB1). mdpi.com Docking studies revealed that these compounds adopt a specific conformation within the CB1 active site, leading to significant affinity in the nanomolar range for several derivatives. mdpi.com

Other Receptors: Benzimidazole derivatives have also been explored as ligands for other receptors, such as the estrogen receptor. impactfactor.org Comparative molecular docking studies have shown that 2-phenyl benzimidazole exhibits a higher binding affinity to the estrogen receptor compared to 2-methyl-1H-benzo[d]imidazole. impactfactor.org Furthermore, certain benzimidazole derivatives have been designed to target the androgen receptor, with the sulfur atom in some derivatives being essential for binding and inhibitory activity. nih.gov

In Vitro Efficacy Assessments in Cellular and Subcellular Systems

The therapeutic potential of this compound derivatives is ultimately determined by their efficacy in cellular and subcellular systems. Extensive in vitro studies have been conducted to evaluate their antiproliferative and antimicrobial activities.

In Vitro Antiproliferative Activity against Cancer Cell Lines

A significant body of research has focused on the anticancer properties of this compound derivatives against a variety of human cancer cell lines.

A series of fluoro-substituted benzimidazole derivatives demonstrated significant antiproliferative activity against A549 (lung), A498 (kidney), HeLa (cervical), HepG2 (liver), and A375 (melanoma) cancer cell lines. acgpubs.orgresearchgate.net Notably, ortho- and para-fluoro substituted compounds were generally more active than their meta-fluoro counterparts. acgpubs.orgresearchgate.net The presence of a methyl group at the 5-position of the benzimidazole ring was also found to enhance antiproliferative activity. acgpubs.orgresearchgate.net

For instance, compound ORT14, with a para-fluoro substitution, was identified as a potent antiproliferative agent. acgpubs.orgresearchgate.net Similarly, compound ORT15, with an ortho-fluoro substitution, displayed good selectivity and promising activity against several cell lines. acgpubs.org In another study, a series of 2-phenylbenzimidazole (B57529) derivatives showed moderate to good antiproliferative activity against A549, MDA-MB-231 (breast), and PC3 (prostate) cancer cell lines. rsc.org

The introduction of various substituents at different positions of the benzimidazole and phenyl rings has been a key strategy to optimize anticancer activity. For example, N-alkylation of 2-(substituted phenyl)-1H-benzimidazole derivatives has been shown to improve antiproliferative activity against the MDA-MB-231 cell line. nih.gov

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| ORT14 | 5-unsubstituted, para-fluoro on phenyl ring | HeLa, HepG2 | 0.188 | researchgate.net |

| ORT15 | 5-methyl, ortho-fluoro on phenyl ring | A375, HepG2 | 0.177 | acgpubs.org |

| ORT15 | 5-methyl, ortho-fluoro on phenyl ring | A549, A498, HeLa | 0.354 | acgpubs.org |

| Compound 30 | 6-chloro-2-(4-fluorobenzyl) | HeLa, A375 | 0.02-0.04 | researchgate.net |

| Compound 46 | 6-chloro-2-phenethyl | HeLa, A375 | 0.02-0.04 | researchgate.net |

In Vitro Antimicrobial Activity

In addition to their anticancer potential, this compound derivatives have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: Several studies have reported the antibacterial efficacy of these compounds against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comacgpubs.org The presence of a fluorine atom on the phenyl ring has been shown to enhance antibacterial activity. acgpubs.org For example, 2-(m-fluorophenyl)-benzimidazole derivatives have shown good activity against Bacillus subtilis. acgpubs.org Some derivatives have also exhibited significant efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Antifungal Activity: The antifungal properties of fluorinated benzimidazole derivatives have also been well-documented. acgpubs.orgtubitak.gov.tr The presence of a methyl group at position 5 of the benzimidazole ring appears to be beneficial for antifungal activity against Candida parapsilosis. acgpubs.org Some compounds have shown moderate to good activity against Candida albicans and Aspergillus niger. nih.gov The introduction of a strong electron-withdrawing group like fluorine on the phenyl side chain of the benzimidazole has been reported to improve antifungal activity. acgpubs.org

Antiviral Activity: While less explored, some benzimidazole derivatives have reported antiviral activity. tandfonline.com

| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 14 | 5-unsubstituted, meta-fluoro on phenyl ring | B. subtilis | 7.81 | acgpubs.org |

| Compound 18 | 5-methyl, meta-fluoro on phenyl ring | Gram-negative bacteria | 31.25 | acgpubs.org |

| Compound 18 | 5-methyl, meta-fluoro on phenyl ring | B. subtilis | 7.81 | acgpubs.org |

| Fluorinated benzimidazole (3) | Not specified | S. aureus | 156.25 | acgpubs.org |

| Fluorinated benzimidazole (3) | Not specified | C. albicans | 78.125 | acgpubs.org |

In Vitro Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have been the subject of extensive research to explore their potential as anti-inflammatory and immunomodulatory agents. These investigations have revealed that these compounds can interact with various molecular targets involved in the inflammatory cascade.

The anti-inflammatory properties of benzimidazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway. nih.gov Research has shown that substitutions on the benzimidazole nucleus, particularly at the N1, C2, C5, and C6 positions, significantly influence their anti-inflammatory activity. nih.gov For instance, certain 2-phenyl-substituted benzimidazoles have been studied for their capacity to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov The COX enzymes, particularly the inducible COX-2 isoform, are critical in the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov Studies indicate that a hydrophilic group at the R5 position of the benzimidazole scaffold enhances COX-2 inhibition. nih.gov

A novel series of benzimidazole derivatives has demonstrated potent inhibitory activity against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is responsible for producing the pro-inflammatory prostaglandin E2 (PGE2). acs.org One such compound, AGU654, was found to inhibit mPGES-1 with high selectivity and a half-maximal inhibitory concentration (IC₅₀) of 2.9 nM in a cell-free assay, without significantly affecting COX-1, COX-2, or 5-LOX activities. acs.org This highlights a more targeted approach to reducing inflammation. acs.org

Furthermore, some fluorinated benzimidazole derivatives have been identified as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), with IC₅₀ values ranging from 1 nM to 0.1 μM. nih.gov The inhibition of PDK1 is being explored as a therapeutic strategy for inflammatory diseases. nih.gov Other molecular targets for the anti-inflammatory action of benzimidazole derivatives include aldose reductase, aldo-keto reductase family 1 member C2 (AKR1C2), and phospholipase A2. nih.gov

In the realm of immunomodulation, certain heterocyclic compounds, including benzimidazole derivatives, have been designed to modulate the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. google.com The PD-1/PD-L1 pathway is a crucial immune checkpoint that cancer cells often exploit to evade the immune system. google.com By inhibiting this interaction, these compounds can potentially restore the immune system's ability to recognize and attack tumor cells. google.com

The table below summarizes the in vitro anti-inflammatory and immunomodulatory activities of selected benzimidazole derivatives.

| Derivative Class | Molecular Target | In Vitro Assay | Key Findings | Reference |

|---|---|---|---|---|

| Fluorinated Benzimidazoles | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Flash-plate system with 384 wells/micro-titration assay | Exhibited high potency with IC₅₀ values from 1 nM to 0.1 μM. | nih.gov |

| 2-Substituted Benzimidazoles | COX enzymes, Aldose reductase, AKR1C2, Phospholipase A2 | Luminol-enhanced chemiluminescence assay | Demonstrated IC₅₀ values lower than the standard ibuprofen. | nih.gov |

| Novel Benzimidazoles (e.g., AGU654) | Microsomal prostaglandin E₂ synthase 1 (mPGES-1) | Cell-free assay for PGE₂ production | Potent and selective inhibition with IC₅₀ values of 0.27–7.0 nM; AGU654 IC₅₀ = 2.9 nM. | acs.org |

| Heterocyclic Compounds (including Benzimidazoles) | PD-1/PD-L1 protein interaction | Not specified | Designed as modulators of the PD-1/PD-L1 immune checkpoint. | google.com |

Other In Vitro Biological Modulations (e.g., Antimalarial, Antidiabetic)

The versatile scaffold of this compound has led to its investigation in a variety of other therapeutic areas, revealing significant in vitro activities beyond anti-inflammatory effects.

Antimalarial Activity

The 2-phenylbenzimidazole scaffold has been identified as a promising starting point for the development of new antimalarial agents. nih.gov These compounds are known to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov A key mechanism of action is the inhibition of hemozoin formation. nih.gov During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite crystallizes heme into an inert substance called hemozoin. Benzimidazole derivatives disrupt this process by inhibiting β-hematin formation (the synthetic equivalent of hemozoin), leading to an accumulation of toxic heme and parasite death. nih.gov Several 2-phenyl-1H-benzimidazole derivatives have shown potent in vitro activity against P. falciparum, with IC₅₀ values of the most effective compounds ranging from 18 nM to 1.30 µM. nih.govijcrt.org Furthermore, certain derivatives have demonstrated activity against multiple life cycle stages of the parasite, including the late-stage gametocytes responsible for transmission. acs.org

Antidiabetic Activity

Benzimidazole derivatives have emerged as potential candidates for the management of diabetes mellitus. acs.orghilarispublisher.com One of the primary mechanisms explored is the inhibition of α-amylase, a key enzyme involved in carbohydrate digestion. acs.orgtandfonline.comresearchgate.net By inhibiting α-amylase, these compounds can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing post-meal blood glucose spikes. tandfonline.com A series of synthesized 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives exhibited α-amylase inhibitory activity with IC₅₀ values ranging from 1.10 to 12.50 μM, with some compounds showing greater potency than the standard drug acarbose. tandfonline.com For instance, a methylated furan-containing derivative with a 5-fluoro substitution was identified as a particularly active α-amylase inhibitor with an IC₅₀ value of 1.86 ± 0.08 μM. acs.orgresearchgate.net

Other Activities

The biological scope of these derivatives extends to other areas as well. Novel this compound derivatives have been synthesized and evaluated as potent inhibitors of the enzyme urease, with some compounds exhibiting IC₅₀ values in the low micromolar range (e.g., 7.18 µM). nih.gov Urease inhibitors are of interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. Additionally, research into benzimidazole derivatives has revealed potent antiproliferative activity against various human cancer cell lines, with some fluorinated compounds showing IC₅₀ values in the sub-micromolar range. tandfonline.comresearchgate.net Other studies have focused on their potential as poly(ADP-ribose) polymerase (PARP) inhibitors and acetylcholinesterase (AChE) inhibitors, relevant for cancer and Alzheimer's disease, respectively. mdpi.comacs.org

The table below provides a summary of other significant in vitro biological activities of this compound derivatives.

| Activity | Molecular Target/Mechanism | Derivative Class/Compound | Key Findings (IC₅₀/Activity) | Reference |

|---|---|---|---|---|

| Antimalarial | β-hematin (hemozoin) formation inhibition | 2-Phenylbenzimidazoles | Potent growth inhibition of P. falciparum (IC₅₀: 18 nM - 1.30 µM). | nih.govnih.govijcrt.org |

| Antidiabetic | α-Amylase inhibition | 5-Fluoro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole | IC₅₀ = 1.86 ± 0.08 μM. | acs.orgresearchgate.net |

| Antidiabetic | α-Amylase inhibition | 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide | IC₅₀ = 1.10 ± 0.05 μM. | tandfonline.com |

| Urease Inhibition | Urease enzyme | 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-phenyl-1H-benzo[d]imidazole | IC₅₀ = 7.18 µM. | nih.gov |

| Antiproliferative | Not specified | Fluorinated 2-phenylbenzimidazoles | Low micromolar GI₅₀ values against MCF-7 and MDA 468 breast cancer cell lines. | tandfonline.com |

| PARP Inhibition | Poly(ADP-ribose) polymerase (PARP-1) | (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) | Potent enzyme inhibition (Ki = 1 nM) and cellular potency (EC₅₀ = 1 nM). | acs.org |

| AChE Inhibition | Acetylcholinesterase (AChE) | Benzimidazole-triazole derivatives | Potent inhibition with IC₅₀ values as low as 29.5 ± 1.2 nM. | mdpi.com |

Advanced Research Applications and Future Directions for 2 Phenyl 5 Fluoro 1h Benzimidazole

Applications in Materials Science and Chemical Sensing

The inherent fluorescence of the benzimidazole (B57391) core makes it a valuable component in the design of fluorescent probes and chemosensors. tandfonline.com These molecular tools are engineered to detect specific ions or molecules through changes in their fluorescence signals, a process that can be fine-tuned by altering the substituents on the benzimidazole ring.

Fluorescent Probes and Chemosensors:

Derivatives of the benzimidazole family have been successfully developed as "turn-on" fluorescent sensors for various metal ions, including the environmentally and biologically significant Zn2+ ion. bohrium.com The design of these sensors often involves creating a system where the fluorescence is initially quenched and then restored or "turned on" upon binding to the target analyte. This mechanism provides high sensitivity and selectivity. For instance, a Schiff base fluorescent probe incorporating oxime and salicylaldehyde (B1680747) units has been synthesized for the selective detection of Zn2+ in aqueous media. bohrium.com Another example is a ratiometric fluorescent sensor based on cyanobiphenyl and di-2-picolylamine (DPA), which also demonstrates high selectivity and sensitivity for Zn2+. bohrium.com The introduction of a fluorine atom, as in 2-Phenyl-5-fluoro-1H-benzimidazole, can further modulate the electronic properties and enhance the sensing capabilities.

| Chemosensor Type | Target Analyte | Sensing Mechanism | Key Structural Features |

|---|---|---|---|

| Schiff base fluorescent probe | Zn2+ | "Turn-on" fluorescence | Oxime and salicylaldehyde units |

| Ratiometric fluorescent sensor | Zn2+ | Ratiometric fluorescence change | Cyanobiphenyl and di-2-picolylamine (DPA) |

| Fluorosensor for specific detection | Zn2+ | "Turn-on" fluorescence | Condensation product of 2-(2-aminophenyl)-1H-benzimidazole and 4-(diethylamino)salicylaldehyde |

Coordination Chemistry and Metal Complex Formation with Benzimidazole Ligands

The nitrogen atoms in the imidazole (B134444) ring of benzimidazoles make them excellent ligands for forming coordination complexes with various metal ions. cnr.itresearchgate.net The resulting metal complexes often exhibit unique photophysical, catalytic, and biological properties.

The 2-pyridyl substituted benzimidazoles, for example, readily form stable complexes with metals like palladium(II) and copper(I). These complexes have shown enhanced catalytic activity in important organic reactions such as Suzuki-Miyaura couplings and click chemistry. The coordination of the benzimidazole ligand to the metal center can influence the electronic environment and steric hindrance around the metal, thereby tuning its reactivity and selectivity.

Research has explored the synthesis and characterization of metal complexes with various substituted benzimidazole ligands. For instance, a series of Ni(II), Co(II), Cu(II), and Zn(II) complexes with Schiff base ligands derived from 5-chlorosalicylaldehyde (B124248) and 2-(2-aminophenyl)-1H-benzimidazole have been synthesized and structurally characterized. researchgate.net Similarly, new metal complexes of 1H-benzimidazole-2-yl hydrazones have been investigated for their biological activities. researchgate.net The fluorine substituent in this compound can influence the ligand's electronic properties and, consequently, the stability and reactivity of its metal complexes.

Emerging Research Avenues and Prospects for the Benzimidazole Scaffold

The versatility of the benzimidazole scaffold continues to drive research into new and innovative applications. impactfactor.orgresearchgate.net Future directions are focused on integrating computational and experimental approaches, exploring novel biological targets, and developing more sustainable synthetic methods.

Development of Novel Integrated Computational-Experimental Research Paradigms

The synergy between computational modeling and experimental studies is becoming increasingly crucial in the design and development of new benzimidazole-based materials and therapeutic agents. scienceopen.comqu.edu.qa Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can predict the electronic structure, reactivity, and interaction of benzimidazole derivatives with target molecules. scienceopen.comqu.edu.qamdpi.com

These computational insights can guide the synthesis of new compounds with desired properties, which are then validated through experimental studies. qu.edu.qatandfonline.comresearchgate.net For example, computational studies have been used to understand the adsorption of benzimidazole derivatives as corrosion inhibitors and to screen for potential antifungal drugs. scienceopen.commdpi.com This integrated approach accelerates the discovery process and reduces the reliance on trial-and-error experimentation.

Exploration of Untapped Biological Targets and Signaling Pathways

While benzimidazole derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial activities, there is still vast potential to explore their effects on other biological targets and signaling pathways. mdpi.comresearchgate.netresearchgate.net Researchers are actively investigating the interaction of benzimidazoles with a wide range of enzymes and receptors. mdpi.comresearchgate.net

Recent studies have highlighted the potential of benzimidazole derivatives to target epigenetic modifications, which play a crucial role in cancer development. rsc.org Specifically, some derivatives have shown inhibitory effects on histone deacetylases (HDACs). rsc.org Furthermore, the broad pharmacological profile of benzimidazoles suggests their potential application in treating a variety of other diseases, and ongoing research aims to identify new therapeutic indications. impactfactor.orgnih.gov

Advancements in Sustainable Synthesis of Complex Benzimidazole Architectures

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. nih.govchemmethod.com Traditional methods for synthesizing benzimidazoles often require harsh reaction conditions and the use of hazardous solvents. chemmethod.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenyl-5-fluoro-1H-benzimidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted benzoic acid derivatives with phenylenediamine analogs under acidic conditions. Optimization includes varying catalysts (e.g., POCl₃), solvents (DMF, ethanol), and temperature (80–120°C) to improve yield and purity. Characterization via melting point analysis, IR (to confirm C-F stretching at ~1100 cm⁻¹), and NMR (¹H/¹³C for aromatic proton environments) is critical .

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and F percentages.

- Chromatography : HPLC (C18 column, methanol-water mobile phase) or GC for purity assessment.

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -120 ppm for C-F) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : For ambiguous diffraction patterns:

- SHELX Refinement : Use SHELXL for small-molecule refinement, focusing on hydrogen bonding parameters (e.g., D–H···A angles).

- Twinned Data Handling : Apply SHELXPRO for deconvolution of overlapping reflections in twinned crystals.

- Validation Tools : Check R-factor convergence and ADDSYM for symmetry violations .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

- Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify H-bond motifs (e.g., R₂²(8) rings). Computational tools like Mercury can map interactions, while crystallographic data reveal π-π stacking distances (typically 3.5–4.0 Å) between benzimidazole rings .

Q. What computational methods predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., α-glucosidase), with scoring functions prioritizing hydrophobic and π-stacking interactions.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing F) with activity via regression analysis of IC₅₀ values .

Q. How can SAR studies guide the design of fluorinated benzimidazoles with enhanced bioactivity?

- Methodological Answer : Systematically substitute the phenyl ring (e.g., 4-Cl, 4-OCH₃) and analyze effects on:

- Lipophilicity : LogP values (via HPLC retention times).

- Receptor Affinity : IC₅₀ shifts in enzyme inhibition assays (e.g., α-amylase).

- Meta-Fluorine Impact : Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking poses and experimental binding assays?

- Methodological Answer :

- Force Field Calibration : Adjust torsional parameters for fluorine in molecular dynamics simulations.

- Solvent Effects : Include explicit water molecules in docking to account for hydration entropy.

- Experimental Validation : Use ITC (isothermal titration calorimetry) to measure ΔG and compare with docking scores .

Q. Why do some synthetic yields vary drastically despite identical protocols?

- Methodological Answer : Investigate:

- Catalyst Purity : Trace metals in reagents (e.g., Fe³⁺) may alter reaction pathways.

- Oxygen Sensitivity : Benzimidazole intermediates may oxidize; use Schlenk-line techniques under N₂.

- Polymorphism : Crystallization conditions (slow vs. rapid cooling) affect crystal packing and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.